

An In-depth Technical Guide to Enteromycin (CAS 3552-16-7)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteromycin, a natural product with the CAS number 3552-16-7, is an antibiotic produced by the actinomycete Streptomyces albireticuli.[1] This technical guide provides a comprehensive overview of **Enteromycin**, including its chemical and physical properties, proposed biosynthetic pathway, and reported biological activities. The document synthesizes available data into structured tables and visual diagrams to facilitate understanding and further research into this compound. While detailed experimental data remains somewhat limited in publicly accessible literature, this guide consolidates the foundational knowledge required for drug development and scientific investigation.

Chemical and Physical Properties

Enteromycin is a nitro-containing compound with a molecular formula of $C_6H_8N_2O_5$ and a molecular weight of 188.14 g/mol .[2] It is characterized by an O-methyl-aci-nitroacetyl group attached to an aminoacrylic acid backbone. The compound is described as light yellow acicular crystals with a melting point of 172 °C (with decomposition).[1]

Table 1: Chemical and Physical Properties of Enteromycin



Property	Value	Reference(s)	
CAS Number	3552-16-7	[2]	
Molecular Formula	C ₆ H ₈ N ₂ O ₅	[2]	
Molecular Weight	188.14 g/mol	[2]	
IUPAC Name	2-[[(E)-2- carboxyethenyl]amino]-N- methoxy-2-oxoethanimine oxide	[2]	
Synonyms	Seligocidin, Enteromycine, N- (O-Methyl-aci-nitroacetyl)-3- aminoacrylic acid	aci-nitroacetyl)-3- [1][2]	
Appearance	Light Yellow Acicular Crystal	[1]	
Melting Point	172 °C (decomposes)	[1]	
Canonical SMILES	COINVALID-LINK[O-]	[1]	
InChI Key	UBAVPHLFRVPRCI- ZDSFVJFVSA-N	[1]	

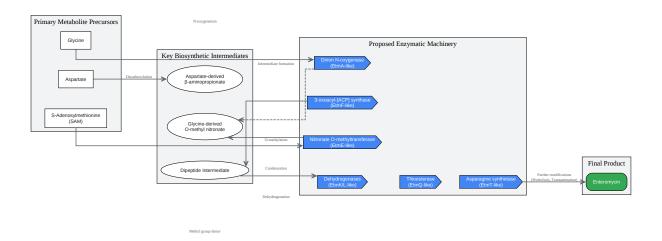
Biosynthesis

The complete biosynthetic pathway of **Enteromycin** has not been fully elucidated. However, research on the biosynthesis of the related compound **enteromycin**-carboxamide has identified a putative gene cluster and proposed the key enzymatic steps.[3] It is hypothesized that the biosynthesis of **Enteromycin** follows a similar pathway, likely originating from common metabolic precursors.

Studies on the **enteromycin**-class antibiotic akazaoxime have shown that its carbon skeleton is constructed from propionate (methylmalonate), leucine, and glycine.[4] This suggests a similar biosynthetic origin for **Enteromycin**, involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.



The proposed late stages of the biosynthesis of **enteromycin**-carboxamide involve the condensation of a glycine-derived O-methyl nitronate and an aspartate-derived β -aminopropionate, catalyzed by a putative 3-oxoacyl-[acyl-carrier-protein] synthase.[3] Subsequent modifications are thought to include dehydrogenation, thioester hydrolysis, and transamination to yield the final product.[3] A key step in the formation of the characteristic O-methyl nitronic acid moiety is catalyzed by a nitronate O-methyltransferase.[3]



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Caption: Proposed biosynthetic pathway for **Enteromycin**.



Biological Activity and Mechanism of Action

Enteromycin has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] However, specific details regarding its mechanism of action are not extensively documented in recent literature. One supplier source suggests that its mechanism of action involves the inhibition of bacterial biosynthesis, though the specific target is not named.[5]

Antimicrobial Spectrum

Quantitative data on the minimum inhibitory concentration (MIC) of **Enteromycin** against a broad panel of microorganisms is not readily available in recent publications. However, a study on the related **enteromycin**-class antibiotic, akazaoxime, provides some insight into the potential activity of this class of compounds.

Table 2: Antimicrobial Activity of the Related Compound Akazaoxime

Organism	Туре	MIC (μg/mL)	Reference
Kocuria rhizophila	Gram-positive bacterium	50	[4]
Glomerella cingulata	Plant pathogenic fungus	50	[4]
Trichophyton rubrum	Human pathogenic fungus	25-50	[4]

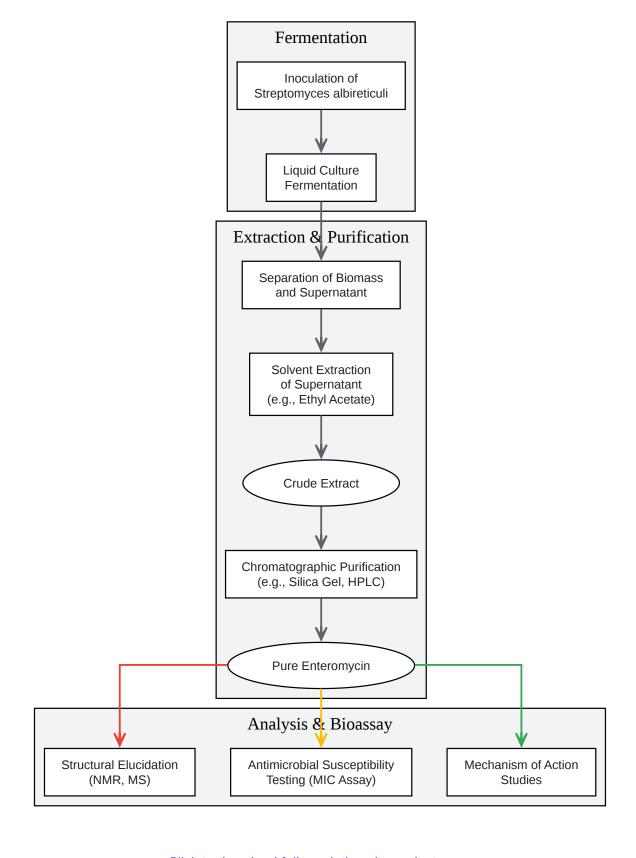
It is important to note that this data is for a related compound and may not be directly representative of **Enteromycin**'s specific activity. Further antimicrobial susceptibility testing is required to determine the precise spectrum and potency of **Enteromycin**.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the isolation, purification, and biological testing of **Enteromycin** are not extensively described in modern literature. However, based on general methods for natural product discovery from Streptomyces, a standard workflow can be proposed.



General Workflow for Isolation and Characterization



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Caption: General experimental workflow for **Enteromycin**.

Methodologies for Key Experiments

- Fermentation:Streptomyces albireticuli would be cultured in a suitable liquid medium (e.g., yeast extract-malt extract broth) under aerobic conditions at an optimal temperature (typically 28-30°C) for a period of 7-14 days to allow for the production of secondary metabolites.
- Extraction and Purification: The culture broth would be separated from the mycelia by centrifugation. The supernatant would then be subjected to solvent extraction using an appropriate organic solvent such as ethyl acetate. The resulting crude extract would be concentrated and purified using chromatographic techniques, such as column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to isolate pure Enteromycin.
- Structural Elucidation: The chemical structure of the purified compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
- Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration MIC): The MIC of
 pure Enteromycin would be determined against a panel of clinically relevant bacteria using
 standard methods such as broth microdilution or agar dilution assays according to guidelines
 from the Clinical and Laboratory Standards Institute (CLSI). This would involve preparing
 serial dilutions of Enteromycin in a suitable growth medium, inoculating with a standardized
 bacterial suspension, and determining the lowest concentration that inhibits visible growth
 after incubation.

Conclusion and Future Directions

Enteromycin represents a potentially interesting natural product with reported broad-spectrum antibacterial activity. While foundational chemical data is available, a significant opportunity exists for further research to fully characterize its biological properties. Key areas for future investigation include:

Definitive Elucidation of the Mechanism of Action: Identifying the specific cellular target of
 Enteromycin is crucial for understanding its antibacterial effects and potential for resistance
 development.



- Comprehensive Antimicrobial Profiling: Determining the MIC values against a wide range of pathogenic bacteria and fungi will establish its spectrum of activity and potential clinical utility.
- Complete Biosynthetic Pathway Elucidation: Confirmation of the proposed biosynthetic
 pathway and characterization of the involved enzymes could enable biosynthetic engineering
 approaches to produce novel analogs with improved properties.
- In vivo Efficacy and Toxicity Studies: Preclinical studies are necessary to evaluate the therapeutic potential and safety profile of Enteromycin in animal models of infection.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of **Enteromycin** as a novel antimicrobial agent. Further investigation into the areas outlined above will be critical in determining its future therapeutic value.

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